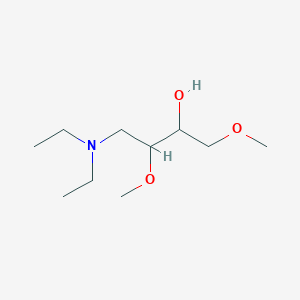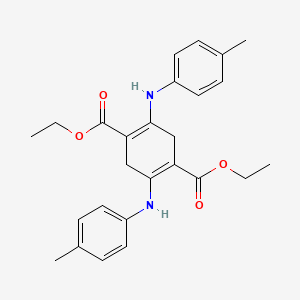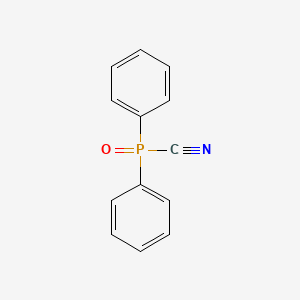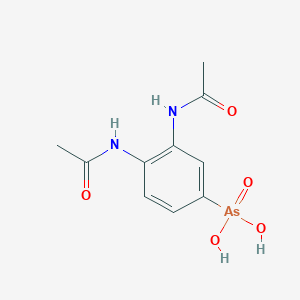
2,2-Dichloro-6-methyl-1,2-dihydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-6-methyl-1,2-dihydropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-6-methyl-1,2-dihydropyrimidine typically involves the chlorination of 6-methyluracil. The reaction is carried out using phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-Methyluracil} + \text{POCl}_3 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-6-methyl-1,2-dihydropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Oxidation Products: Oxidation typically yields oxo derivatives of the compound.
Reduction Products: Reduction results in the formation of dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-6-methyl-1,2-dihydropyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-6-methyl-1,2-dihydropyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
2,2-Dichloro-6-methyl-1,2-dihydropyrimidine can be compared with other similar compounds such as:
2,4-Dichloro-6-methylpyrimidine: Similar in structure but differs in the position of chlorine atoms.
6-Methyluracil: The precursor in the synthesis of this compound.
2-Imino-1-methyl-1,2-dihydropyrimidine: Undergoes similar chemical reactions but has different reactivity due to the presence of an imino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5416-78-4 |
|---|---|
Molekularformel |
C5H6Cl2N2 |
Molekulargewicht |
165.02 g/mol |
IUPAC-Name |
2,2-dichloro-6-methyl-1H-pyrimidine |
InChI |
InChI=1S/C5H6Cl2N2/c1-4-2-3-8-5(6,7)9-4/h2-3,9H,1H3 |
InChI-Schlüssel |
AHXIBDCROUMSLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=NC(N1)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-O-tert-butyl 4-O-ethyl 5-[3-[3-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14740100.png)
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)

![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)


![Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate](/img/structure/B14740142.png)


![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)




